

Spectroscopic Profile of 1,2,3-Trimethoxypropane: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3-Trimethoxypropane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,3- Trimethoxypropane**, a glycerol-derived solvent with growing interest in sustainable chemistry.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2,3-Trimethoxypropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.52 - 3.47	m	-	CH ₂
3.42	S	-	OCH ₃
3.39	S	-	OCH ₃
3.31	р	5.8	СН



¹³C NMR (75 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
81.1	СН
71.9	CH ₂
59.1	OCH₃
57.9	OCH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
2927	C-H stretch
2825	C-H stretch
1453	C-H bend
1114	C-O stretch

Mass Spectrometry (GC-MS, Electron Ionization)

m/z	Relative Intensity (%)
59	99.99
45	81.10
89	77.10
58	46.40
102	35.20

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy (¹H and ¹³C)



Sample Preparation:

- A sample of **1,2,3-Trimethoxypropane** (approximately 5-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6-0.7 mL) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

- ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer.
- For ¹H NMR, the spectral width is typically set to cover the range of proton chemical shifts (e.g., 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

 A drop of neat 1,2,3-Trimethoxypropane is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation and Acquisition:

- The IR spectrum is recorded using a Nicolet iS10 Smart iTR spectrometer with an ATR diamond.
- The spectrum is typically acquired over the range of 4000-400 cm⁻¹.
- A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.



• The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

• A dilute solution of **1,2,3-Trimethoxypropane** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

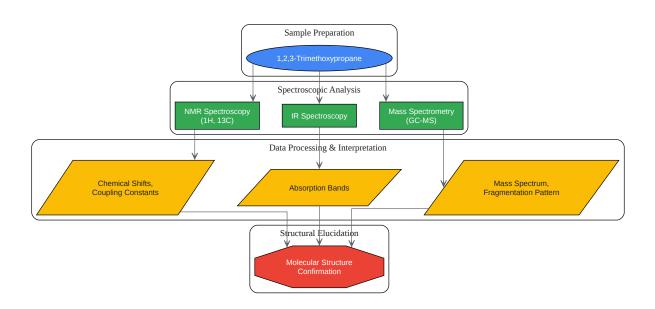
Instrumentation and Acquisition:

- The analysis is performed on a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
- The GC is equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- The carrier gas is helium at a constant flow rate (e.g., 1 mL/min).
- The GC oven temperature is programmed to separate the components of the sample. A
 typical program might be: initial temperature of 70 °C for 2 minutes, then ramped to 310 °C
 at a rate of 15 °C/min, and held at 310 °C for 10 minutes.
- The injector and transfer line temperatures are maintained at 220 °C and 280 °C, respectively.
- For the MS, electron ionization is performed at a standard energy of 70 eV.
- The mass analyzer scans a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,2,3-Trimethoxypropane**.





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Caption: Workflow for Spectroscopic Analysis.

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